molecular formula C30H46O5 B1246096 1-Oxo-3beta,23-dihydroxyolean-12-en-28-oic acid

1-Oxo-3beta,23-dihydroxyolean-12-en-28-oic acid

Cat. No. B1246096
M. Wt: 486.7 g/mol
InChI Key: BYWZDPHXZQSASO-DLRRJOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-oxo-3beta,23-dihydroxyolean-12-en-28-oic acid is a natural product found in Juglans sinensis. It has a role as a plant metabolite. It is a cyclic terpene ketone, a dihydroxy monocarboxylic acid and a pentacyclic triterpenoid. It derives from a hydride of an oleanane.

Scientific Research Applications

Cancer Chemoprevention

A compound related to 1-Oxo-3beta,23-dihydroxyolean-12-en-28-oic acid, specifically 3beta-cis-p-coumaroyloxy-2alpha,23-dihydroxyolean-12-en-28-oic acid, was isolated from Eugenia sandwicensis and demonstrated significant inhibitory activity in a mouse mammary organ culture assay system, which is relevant to cancer chemoprevention (Gu et al., 2001).

Cytotoxic and Apoptosis-Inducing Effects

Another closely related compound, 3beta,6beta-dihydroxyolean-12-en-27-oic acid, isolated from Astilbe chinensis, exhibited cytotoxic and apoptosis-inducing effects. This compound forms molecular chains through hydrogen bonding, and it showed structural characteristics potentially related to its biological activities (Sun & Pan, 2004).

Antiproliferative Activities

The leaves and twigs of Juglans sinensis contain compounds, including 1-oxo-3β,23-dihydroxyolean-12-en-28-oic acid 28-O-β-D-glucopyranoside, which showed antiproliferative activities in HSC-T6 cells, a liver cell line. These compounds were noted to induce apoptosis, a programmed cell death important in inhibiting the proliferation of cancer cells (Yang et al., 2011).

Anti-inflammatory Activities

Biotransformation of oleanolic acid by Circinella muscae led to the production of several metabolites, including 3β,7β-dihydroxyolean-12-en-28-oic acid. These metabolites showed significant inhibitory activities on lipopolysaccharides-induced NO production in RAW 264.7 cells, indicating potential anti-inflammatory effects (Yan et al., 2018).

Antiparasitic Effects

The action of maslinic acid, a derivative of oleanolic acid, was studied against Toxoplasma gondii. The findings suggested that maslinic acid affects the capability of T. gondii to infect cells and indicated that the protease activity of the parasite required for cell invasion is the action target for maslinic acid (de Pablos et al., 2010).

properties

Product Name

1-Oxo-3beta,23-dihydroxyolean-12-en-28-oic acid

Molecular Formula

C30H46O5

Molecular Weight

486.7 g/mol

IUPAC Name

(4aS,6aS,6aS,6bR,8aS,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11,13,14b-dodecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C30H46O5/c1-25(2)11-13-30(24(34)35)14-12-27(4)18(19(30)16-25)7-8-21-28(27,5)10-9-20-26(3,17-31)22(32)15-23(33)29(20,21)6/h7,19-22,31-32H,8-17H2,1-6H3,(H,34,35)/t19-,20-,21-,22-,26-,27+,28+,29-,30-/m0/s1

InChI Key

BYWZDPHXZQSASO-DLRRJOOFSA-N

Isomeric SMILES

C[C@@]12CC[C@H]3[C@]([C@H](CC(=O)[C@@]3([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)O)(C)CO

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=O)CC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxo-3beta,23-dihydroxyolean-12-en-28-oic acid
Reactant of Route 2
1-Oxo-3beta,23-dihydroxyolean-12-en-28-oic acid
Reactant of Route 3
1-Oxo-3beta,23-dihydroxyolean-12-en-28-oic acid
Reactant of Route 4
1-Oxo-3beta,23-dihydroxyolean-12-en-28-oic acid
Reactant of Route 5
1-Oxo-3beta,23-dihydroxyolean-12-en-28-oic acid
Reactant of Route 6
1-Oxo-3beta,23-dihydroxyolean-12-en-28-oic acid

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